Midecamycin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

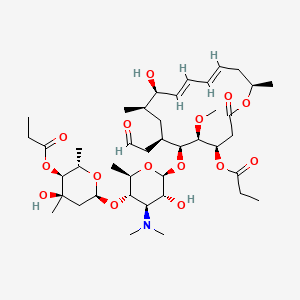

Midecamycin (CAS 35457-80-8) is a naturally occurring 16-membered macrolide antibiotic produced by Streptomyces mycarofaciens . Structurally distinct from 14-membered macrolides, it features an acetoxy group substituted on position 9 of its lactone ring and operates by binding the 50S ribosomal subunit to inhibit bacterial protein synthesis [1]. In laboratory and industrial procurement, it is primarily sourced as a reference standard and active pharmaceutical ingredient (API) for targeting Gram-positive bacteria, atypical respiratory pathogens, and specific erythromycin-resistant strains . Its high solubility in methanol, ethanol, and acidic solutions ensures rapid processability for diverse in vitro assay preparations and complex formulation studies [1].

Substituting standard 14-membered (e.g., erythromycin) or 15-membered (e.g., azithromycin) macrolides for midecamycin introduces severe confounding variables in both pharmacokinetic models and microbiological assays [1]. Erythromycin and its analogs strongly inhibit cytochrome P450 (CYP3A4) and act as potent motilin receptor agonists, which artificially alters drug metabolism and induces severe gastrointestinal motor activity in in vivo models[REFS-1, REFS-2]. Furthermore, common substitutes exhibit near-total loss of efficacy against specific atypical pathogens like Mycoplasma hominis, rendering them unusable as selective agents or positive controls in those specific culture workflows [3]. Procuring the exact 16-membered midecamycin structure is necessary to bypass these metabolic, prokinetic, and resistance-based limitations.

References

- [1] Periti P, et al. Macrolide antibacterials. Drug interactions of clinical significance. Clin Pharmacokinet. 1992.

- [2] Broad J, et al. The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin. Br J Pharmacol. 2012.

- [3] Xue G, et al. In vitro activities of acetylmidecamycin and other antimicrobials against human macrolide-resistant Mycoplasma pneumoniae isolates. J Antimicrob Chemother. 2020.

Cytochrome P450 (CYP3A4) Metabolic Preservation

A primary differentiator for midecamycin in pharmacokinetic modeling is its lack of interference with hepatic enzymes. While 14-membered macrolides like erythromycin readily form inactive cytochrome P450-iron-nitrosoalkane complexes that severely inhibit CYP3A4, midecamycin (a Group 2/3 macrolide) forms these complexes to a significantly lesser extent, preserving baseline metabolic activity [1].

| Evidence Dimension | Cytochrome P450-iron-nitrosoalkane complex formation (CYP3A4 inactivation) |

| Target Compound Data | Minimal to no complex formation; preserves baseline metabolism |

| Comparator Or Baseline | Erythromycin / Troleandomycin (Potent complex formation; severe CYP3A4 inhibition) |

| Quantified Difference | Midecamycin demonstrates a near-total reduction in CYP3A4-inactivating complex formation compared to the severe inhibition caused by erythromycin. |

| Conditions | In vivo and in vitro hepatic microsomal drug oxidizing enzyme assays |

Essential for researchers formulating combination therapies or conducting multi-drug pharmacokinetic assays where baseline metabolic rates must remain uninhibited.

Elimination of Motilin-Induced Gastrointestinal Motility

Unlike 14- and 15-membered macrolides, midecamycin does not trigger off-target gastrointestinal distress. Assays demonstrate that erythromycin and azithromycin act as strong motilin receptor agonists, displacing [125I]-motilin binding by ~58% at 30 µM. In contrast, the 16-membered lactone ring of midecamycin lacks affinity for the motilin receptor, resulting in zero induced gastric motor activity [1].

| Evidence Dimension | Motilin receptor binding and gastric motor stimulation |

| Target Compound Data | No motilin receptor affinity; zero induced gastric motor activity |

| Comparator Or Baseline | Erythromycin / Azithromycin (~58% displacement of[125I]-motilin at 30 µM; strong prokinetic activity) |

| Quantified Difference | Complete elimination of off-target motilin agonism compared to the ~58% receptor displacement caused by 14/15-membered analogs. |

| Conditions | Human recombinant motilin receptors in CHO cells and in vivo gastric emptying models |

Ensures that gastrointestinal motility baselines are not artificially skewed when studying enteric infections or oral drug absorption in animal models.

Efficacy Against Macrolide-Resistant Atypical Pathogens

Midecamycin retains critical in vitro activity against specific atypical pathogens that have developed resistance to standard macrolides. Against clinical isolates of Mycoplasma hominis, erythromycin and azithromycin exhibit poor activity with MIC90 values exceeding 128 mg/L. Midecamycin maintains a highly susceptible profile with an MIC90 of 2 mg/L, representing a massive quantitative advantage in potency[1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC90) |

| Target Compound Data | MIC90 = 2 mg/L |

| Comparator Or Baseline | Erythromycin / Azithromycin (MIC90 > 128 mg/L) |

| Quantified Difference | >64-fold lower MIC90 against M. hominis compared to erythromycin and azithromycin. |

| Conditions | Broth microdilution method against clinical Mycoplasma hominis isolates |

Provides a reliable positive control and selective culture agent for atypical, macrolide-resistant respiratory and urogenital pathogens where common macrolides fail.

T-Cell Immunomodulation via IL-2 Suppression

Beyond its antibacterial mechanism, midecamycin exhibits distinct immunosuppressive properties. In vitro studies show that midecamycin suppresses the proliferative response of peripheral blood mononuclear cells and inhibits Interleukin-2 (IL-2) production at concentrations between 1.6 and 40 µg/mL, without altering CD25 expression [1].

| Evidence Dimension | Suppression of Interleukin-2 (IL-2) production |

| Target Compound Data | Dose-dependent suppression at 1.6 to 40 µg/mL |

| Comparator Or Baseline | Untreated mitogen-stimulated peripheral blood mononuclear cells (High baseline IL-2 production) |

| Quantified Difference | Significant dose-dependent reduction in T-cell proliferative response without altering CD25 expression. |

| Conditions | In vitro human peripheral blood mononuclear cells stimulated by polyclonal T-cell mitogens |

Enables dual-purpose research targeting simultaneous bacterial clearance and modulation of inflammatory or post-transplant immune responses.

Multi-Drug Pharmacokinetic and Toxicity Modeling

Because midecamycin avoids the severe CYP3A4 inhibition seen with erythromycin, it is a highly stable 16-membered macrolide standard for in vivo combination therapy models. Researchers can co-administer it with other metabolized drugs without artificially inflating the serum concentrations or toxicity profiles of the co-administered compounds [1].

Baseline-Preserving Gastrointestinal Assays

In studies evaluating enteric infections, nutrient absorption, or the pharmacokinetics of oral formulations, midecamycin is utilized to provide antibacterial coverage without triggering motilin-receptor-mediated gastric emptying. This ensures that the physical transit time of the GI tract remains uncompromised during the experiment [2].

Selective Cultivation of Atypical Pathogens

Midecamycin’s retained potency (MIC90 = 2 mg/L) against Mycoplasma hominis makes it a highly effective reagent for specialized microbiological workflows. It is deployed as a positive control or selective agent in assays where 14- and 15-membered macrolides (MIC90 > 128 mg/L) are completely ineffective [3].

Dual-Action Immunomodulatory Formulations

Due to its ability to suppress IL-2 production at concentrations of 1.6–40 µg/mL, midecamycin is applied in in vitro and in vivo models investigating post-transplant complications and inflammatory diseases. It allows researchers to study the simultaneous clearance of susceptible bacteria and the dampening of T-cell-mediated immune responses [4].

References

- [1] Periti P, et al. Macrolide antibacterials. Drug interactions of clinical significance. Clin Pharmacokinet. 1992.

- [2] Broad J, et al. The antibiotic azithromycin is a motilin receptor agonist in human stomach: comparison with erythromycin. Br J Pharmacol. 2012.

- [3] Xue G, et al. In vitro activities of acetylmidecamycin and other antimicrobials against human macrolide-resistant Mycoplasma pneumoniae isolates. J Antimicrob Chemother. 2020.

- [4] Morikawa K, et al. Immunomodulatory effects of three macrolides, midecamycin acetate, josamycin, and clarithromycin, on human T-lymphocyte function in vitro. Antimicrob Agents Chemother. 1994.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01F - Macrolides, lincosamides and streptogramins

J01FA - Macrolides

J01FA03 - Midecamycin

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

The major route of elimination of midecamycin is is the liver, followed by a low significance of renal elimination. Urinary concentrations accounts for about 3.3% of the administered dose after 6 hours.

The reported apparent volume of distribution of midecamycin is 7.7 L/kg.

Midecamycin presentas a low renal clearance value.

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

2: Zhang J, Zhong J, Dai J, Wang Y, Xia H, He W. [Expression of 4"-O-isovaleryltransferase gene from Streptomyces thermotolerans in Streptomyces lividans TK24]. Sheng Wu Gong Cheng Xue Bao. 2014 Sep;30(9):1390-400. Chinese. PubMed PMID: 25720154.

3: Hao D, Xing X, Li G, Wang X, Zhang M, Zhang W, Xia X, Meng J. Prevalence, toxin gene profiles, and antimicrobial resistance of Staphylococcus aureus isolated from quick-frozen dumplings. J Food Prot. 2015 Jan;78(1):218-23. doi: 10.4315/0362-028X.JFP-14-100. PubMed PMID: 25581200.

4: Poachanukoon O, Koontongkaew S, Monthanapisut P, Pattanacharoenchai N. Macrolides attenuate phorbol ester-induced tumor necrosis factor-α and mucin production from human airway epithelial cells. Pharmacology. 2014;93(1-2):92-9. doi: 10.1159/000358366. Epub 2014 Feb 18. PubMed PMID: 24556631.

5: Zhu P, Chen D, Liu W, Zhang J, Shao L, Li JA, Chu J. Hydroxylation and hydrolysis: two main metabolic ways of spiramycin I in anaerobic digestion. Bioresour Technol. 2014 Feb;153:95-100. doi: 10.1016/j.biortech.2013.11.073. Epub 2013 Dec 1. PubMed PMID: 24345568.

6: Chatterjee S, Richert L, Augustijns P, Annaert P. Hepatocyte-based in vitro model for assessment of drug-induced cholestasis. Toxicol Appl Pharmacol. 2014 Jan 1;274(1):124-36. doi: 10.1016/j.taap.2013.10.032. Epub 2013 Nov 7. PubMed PMID: 24211272.

7: Belov BS. [Pharyngeal A-streptococcal infection encountered in the practical work of an internal medicine specialist]. Vestn Otorinolaringol. 2013;(3):39-43. Review. Russian. PubMed PMID: 23887373.

8: Armenta S, Alcalà M, Blanco M, González JM. Ion mobility spectrometry for the simultaneous determination of diacetyl midecamycin and detergents in cleaning validation. J Pharm Biomed Anal. 2013 Sep;83:265-72. doi: 10.1016/j.jpba.2013.05.016. Epub 2013 May 20. PubMed PMID: 23770781.

9: Wan H, Zhao F, Zeng B. Direct electrochemistry and voltammetric determination of midecamycin at a multi-walled carbon nanotube coated gold electrode. Colloids Surf B Biointerfaces. 2011 Aug 1;86(1):247-50. doi: 10.1016/j.colsurfb.2011.03.037. Epub 2011 Apr 12. PubMed PMID: 21543194.

10: Chernomortseva ES, Pokrovskiĭ MV, Titareva LV, Pokrovskaia TG, Gureev VV. [Integrated assessment of endothelio- and cardioprotective activity of macrolide antibiotics in nitric oxide deficiency model]. Eksp Klin Farmakol. 2010 Sep;73(9):20-3. Russian. PubMed PMID: 21086648.

11: Burnell KJ, Boyce N, Hunt N. A Good War? Exploring British veterans' moral evaluation of deployment. J Anxiety Disord. 2011 Jan;25(1):36-42. doi: 10.1016/j.janxdis.2010.07.003. Epub 2010 Jul 15. PubMed PMID: 20688466.

12: Chernomortseva ES, Pokrovskiĭ MV, Pokrovskaia TG, Artiushkova EB, Gureev VV. [Experimental study of cardioprotective and endothelioprotective action of macrolides and azalides]. Eksp Klin Farmakol. 2009 Mar-Apr;72(2):29-31. Russian. PubMed PMID: 19441724.

13: Ma C, Wu L, Dai J, Zhou H, Li J, Sun X, Zhang K, Xia H, Wang Y. [Acylation specificity of midecamycin 3-O-acyltransferase within Streptomyces spiramyceticus F21]. Sheng Wu Gong Cheng Xue Bao. 2008 Dec;24(12):2086-92. Chinese. PubMed PMID: 19306580.

14: Araújo L, Demoly P. Macrolides allergy. Curr Pharm Des. 2008;14(27):2840-62. Review. PubMed PMID: 18991703.

15: Xia H, Wang Y. A ketoreductase gene from Streptomyces mycarofaciens 1748 DNA involved in biosynthesis of a spore pigment. Sci China C Life Sci. 1997 Dec;40(6):636-41. doi: 10.1007/BF02882694. PubMed PMID: 18726288.

16: Liu YQ, Chen QY, Chen BM, Liu SG, Deng FL, Zhou P. Quantitative determination of erythromycylamine in human plasma by liquid chromatography-mass spectrometry and its application in a bioequivalence study of dirithromycin. J Chromatogr B Analyt Technol Biomed Life Sci. 2008 Mar 15;864(1-2):1-8. doi: 10.1016/j.jchromb.2007.12.021. Epub 2008 Jan 4. PubMed PMID: 18296129.

17: Miura T, Kurihara K, Furuuchi T, Yoshida T, Ajito K. Novel 16-membered macrolides modified at C-12 and C-13 positions of midecamycin A1 and miokamycin. Part 1: Synthesis and evaluation of 12,13-carbamate and 12-arylalkylamino-13-hydroxy analogues. Bioorg Med Chem. 2008 Apr 1;16(7):3985-4002. doi: 10.1016/j.bmc.2008.01.027. Epub 2008 Jan 19. PubMed PMID: 18258437.

18: Mazzariol A, Koncan R, Vitali LA, Cornaglia G. Activities of 16-membered ring macrolides and telithromycin against different genotypes of erythromycin-susceptible and erythromycin-resistant Streptococcus pyogenes and Streptococcus pneumoniae. J Antimicrob Chemother. 2007 Jun;59(6):1171-6. Epub 2007 Apr 3. PubMed PMID: 17405779.

19: Cong L, Piepersberg W. Cloning and characterization of genes encoded in dTDP-D-mycaminose biosynthetic pathway from a midecamycin-producing strain, Streptomyces mycarofaciens. Acta Biochim Biophys Sin (Shanghai). 2007 Mar;39(3):187-93. PubMed PMID: 17342257.

20: Sugiyama K, Shirai R, Mukae H, Ishimoto H, Nagata T, Sakamoto N, Ishii H, Nakayama S, Yanagihara K, Mizuta Y, Kohno S. Differing effects of clarithromycin and azithromycin on cytokine production by murine dendritic cells. Clin Exp Immunol. 2007 Mar;147(3):540-6. PubMed PMID: 17302905; PubMed Central PMCID: PMC1810497.